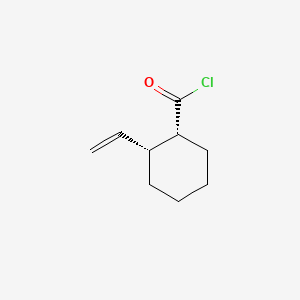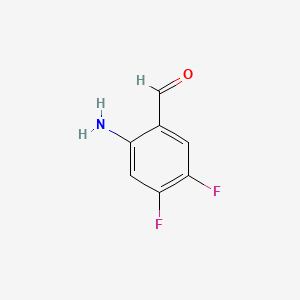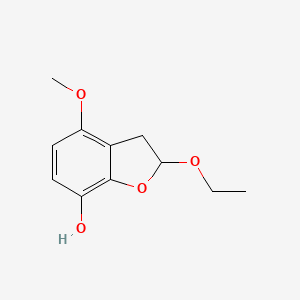
3,5-Bis(4-formylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(4-formylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two formyl groups attached to the phenyl rings at the 3 and 5 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-formylphenyl)pyridine typically involves the reaction of 3,5-dibromopyridine with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(4-formylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3,5-Bis(4-carboxyphenyl)pyridine.
Reduction: 3,5-Bis(4-hydroxymethylphenyl)pyridine.
Substitution: 3,5-Bis(4-nitrophenyl)pyridine or 3,5-Bis(4-bromophenyl)pyridine.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(4-formylphenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules or ions.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high surface area and porosity, for applications in catalysis, gas storage, and separation technologies
Wirkmechanismus
The mechanism of action of 3,5-Bis(4-formylphenyl)pyridine largely depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules or ions through non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions lead to changes in the compound’s fluorescence properties, enabling the detection of the target.
In other applications, such as catalysis, the compound may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. The formyl groups and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(4-carboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of formyl groups.
3,5-Bis(4-hydroxymethylphenyl)pyridine: Similar structure but with hydroxymethyl groups instead of formyl groups.
3,5-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of formyl groups.
Uniqueness
3,5-Bis(4-formylphenyl)pyridine is unique due to the presence of formyl groups, which provide versatile reactivity for further chemical modifications. The formyl groups can be easily transformed into various functional groups, making this compound a valuable intermediate in organic synthesis. Additionally, the combination of the pyridine ring and the formyl-substituted phenyl rings imparts unique electronic and steric properties, enhancing its utility in diverse applications .
Eigenschaften
IUPAC Name |
4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFQWBLQRNJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699018 |
Source


|
| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171820-00-1 |
Source


|
| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)


amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)


![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)




![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B573672.png)
![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)
